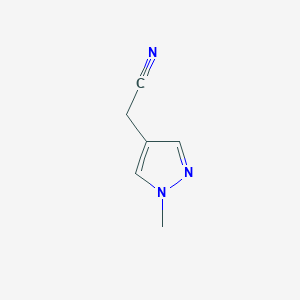![molecular formula C10H6ClF3N2O2 B1388473 Methyl-8-Chlor-6-(Trifluormethyl)imidazo[1,2-a]pyridin-7-carboxylat CAS No. 1186405-14-0](/img/structure/B1388473.png)
Methyl-8-Chlor-6-(Trifluormethyl)imidazo[1,2-a]pyridin-7-carboxylat
Übersicht
Beschreibung
“Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 1186405-14-0 . It has a molecular weight of 278.62 . The compound is solid in physical form .
Molecular Structure Analysis
The linear formula of this compound is C10H6ClF3N2O2 . The InChI Code is 1S/C10H6ClF3N2O2/c1-18-9(17)6-5(10(12,13)14)4-16-3-2-15-8(16)7(6)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 97 - 98 degrees Celsius . It is solid in physical form .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung ist Teil der Imidazopyridin-Familie, die für ihre breite Palette an Anwendungen in der medizinischen Chemie bekannt ist . Sie dient aufgrund ihrer strukturellen Eigenschaften als zentrales Gerüst in der Medikamentenentwicklung, die die Kreation von Verbindungen mit unterschiedlichen biologischen Aktivitäten ermöglichen. Insbesondere der Imidazolring ist für sein Vorkommen in verschiedenen pharmakologisch aktiven Molekülen bekannt.
Antibakterielle und Antimykobakterielle Wirkstoffe
Imidazol-Derivate, einschliesslich derer, die mit der gegebenen Verbindung verwandt sind, wurden auf ihre antibakteriellen und antimykobakteriellen Eigenschaften untersucht . Sie sind besonders wichtig im Kampf gegen Antibiotika-resistente Bakterienstämme und bieten einen möglichen Weg für neue therapeutische Wirkstoffe.
Antitumoraktivität
Das strukturelle Motiv des Imidazopyridins wird auch für seine Antitumoranwendungen untersucht. Verbindungen mit diesem Kernstruktur wurden auf ihre Wirksamkeit bei der Hemmung des Wachstums verschiedener Krebszelllinien untersucht, was eine Grundlage für die Entwicklung neuer Krebsmedikamente bietet .
Materialwissenschaft
Aufgrund ihres strukturellen Charakters sind Imidazopyridin-Derivate in der Materialwissenschaft nützlich. Sie können in Materialien eingearbeitet werden, um bestimmte chemische Eigenschaften zu verleihen, wie z. B. verbesserte Stabilität oder Reaktivität, die bei der Entwicklung von fortschrittlichen Materialien wertvoll sind .
Chemische Synthese
Die betreffende Verbindung kann als Zwischenprodukt bei der Synthese komplexerer chemischer Einheiten verwendet werden. Ihre reaktiven Stellen ermöglichen verschiedene chemische Umwandlungen, was sie zu einem vielseitigen Baustein in der synthetischen organischen Chemie macht .
Biologische Studien
In den Biowissenschaften werden Imidazopyridin-Derivate verwendet, um biologische Pfade und Prozesse zu untersuchen. Sie können als Sonden oder Inhibitoren fungieren und helfen, die Wirkmechanismen verschiedener Enzyme und Rezeptoren zu entschlüsseln .
Forschung zur Tuberkulose
Jüngste Studien haben gezeigt, dass Imidazopyridin-Analoga eine signifikante Aktivität gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose, aufweisen. Dies unterstreicht das Potenzial solcher Verbindungen bei der Entwicklung neuer Anti-Tuberkulose-Medikamente .
Proteomik-Forschung
Schliesslich wird diese Verbindung in der Proteomik-Forschung eingesetzt, wo sie an der Untersuchung von Protein-Interaktionen und -funktionen beteiligt sein kann. Ihre einzigartige Struktur kann auf spezifische Weise mit Proteinen interagieren und so bei der Identifizierung neuartiger Proteinziele für die Medikamentenentwicklung helfen .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Wirkmechanismus
Mode of Action
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are often involved in various biological reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to participate in the Groebke-Blackburn-Bienaymé Reaction, leading to a series of imidazopyridines .
Result of Action
Related imidazo[1,2-a]pyridine analogues have shown significant reduction of bacterial load in an acute tb mouse model .
Biochemische Analyse
Biochemical Properties
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity .
Cellular Effects
The effects of Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that control cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects become more pronounced at certain concentrations .
Metabolic Pathways
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes, leading to an accumulation of certain metabolites, or it may enhance the activity of other enzymes, promoting the conversion of substrates into products .
Transport and Distribution
Within cells and tissues, Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Once localized, the compound can interact with its target biomolecules, influencing their activity and function. This localization is essential for the compound’s role in biochemical reactions and cellular processes .
Eigenschaften
IUPAC Name |
methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-18-9(17)6-5(10(12,13)14)4-16-3-2-15-8(16)7(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGNCMXDISLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC=CN2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1388395.png)

![1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one](/img/structure/B1388399.png)






![{3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine](/img/structure/B1388407.png)
![N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1388409.png)

